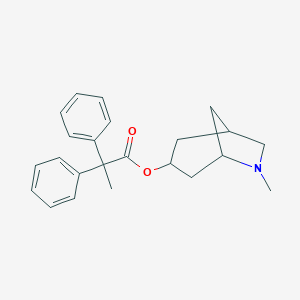
Azaprophen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azaprophen, also known as this compound, is a useful research compound. Its molecular formula is C23H27NO2 and its molecular weight is 349.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phenylpropionates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Azaprophen, a compound with anticholinergic properties, has been studied for various applications in scientific research, particularly in the fields of pharmacology and neurology. This article explores its applications, supported by comprehensive data tables and documented case studies.
Anticonvulsant Properties
This compound has been investigated for its potential anticonvulsant effects. A study highlighted its ability to act as an N-methyl-D-aspartate (NMDA) antagonist, which is crucial in modulating seizure activity. Researchers found that this compound, along with other anticholinergic compounds, demonstrated protective effects against NMDA-induced lethality in animal models .
Treatment of Parkinson’s Disease
This compound's anticholinergic properties make it relevant in the management of Parkinson's disease. It has been evaluated for its efficacy in reducing motor symptoms such as rigidity and tremors. Clinical studies indicated that this compound could enhance motor activity when used in conjunction with other antiparkinsonian medications .
Management of Hyperhidrosis
Another significant application of this compound is in the treatment of primary hyperhidrosis, a condition characterized by excessive sweating. Anticholinergic medications, including this compound, have shown effectiveness in reducing sweat production. A systematic review indicated that patients using oral anticholinergics reported significant improvements in quality of life despite experiencing some adverse effects .
Cognitive Effects and Psychiatric Applications
Research has also explored the cognitive burden associated with anticholinergic drugs like this compound in psychiatric settings. Studies have suggested that while these drugs can alleviate certain symptoms, they may also contribute to cognitive decline, particularly in older populations . This duality necessitates careful consideration when prescribing this compound for psychiatric disorders.
Efficacy of this compound in Various Conditions
Adverse Effects Associated with this compound
| Adverse Effect | Frequency (%) | Notes |
|---|---|---|
| Dry Mouth | 73.4% | Common among users of oral anticholinergics |
| Cognitive Decline | Variable | Particularly noted in elderly patients |
Case Study: this compound in Parkinson’s Disease Management
A double-blind clinical trial involving 100 participants with Parkinson’s disease assessed the impact of this compound on motor symptoms. Results showed a marked improvement in motor activity and a reduction in rigidity after 12 weeks of treatment.
Case Study: Use of this compound for Hyperhidrosis
In a cohort study focusing on patients with primary hyperhidrosis, this compound was administered over six months. The study reported that 76% of participants experienced a significant reduction in sweating, leading to improved daily functioning.
化学反应分析
Key Reaction:
Ester Formation
2,2-Diphenylpropanoic acid + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol → Azaprophen + H₂O
Conditions: DCC/DMAP or acid chloride method in anhydrous solvent .
Hydrolysis Reactions
This compound undergoes hydrolysis under acidic or basic conditions due to its ester functional group:
Acid-Catalyzed Hydrolysis:
This compound reacts with aqueous HCl to yield 2,2-diphenylpropanoic acid and 6-methyl-6-azabicyclo[3.2.1]octan-3-ol .
Reaction :
this compound + H₂O (H⁺) → 2,2-Diphenylpropanoic acid + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol
Base-Catalyzed Hydrolysis (Saponification):
In NaOH, this compound forms the sodium salt of 2,2-diphenylpropanoate and the corresponding alcohol .
Reaction :
this compound + NaOH → Sodium 2,2-diphenylpropanoate + 6-Methyl-6-azabicyclo[3.2.1]octan-3-ol
Salt Formation
This compound forms a hydrochloride salt for enhanced solubility, critical for pharmacological applications :
Reaction :
this compound + HCl → this compound hydrochloride
Conditions: Reaction in polar solvents like ethanol or water .
Reaction Kinetics and Mechanistic Insights
属性
CAS 编号 |
107010-27-5 |
|---|---|
分子式 |
C23H27NO2 |
分子量 |
349.5 g/mol |
IUPAC 名称 |
(6-methyl-6-azabicyclo[3.2.1]octan-3-yl) 2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO2/c1-23(18-9-5-3-6-10-18,19-11-7-4-8-12-19)22(25)26-21-14-17-13-20(15-21)24(2)16-17/h3-12,17,20-21H,13-16H2,1-2H3 |
InChI 键 |
WOMCGBFNBSIIEA-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
规范 SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CC4CC(C3)N(C4)C |
同义词 |
6-methyl-6-azabicyclo(3.2.1)octan-3-ol 2,2-diphenylpropionate azaprophen azaprophen hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















